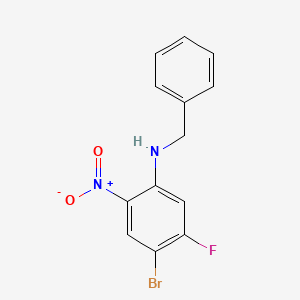

N-苄基-4-溴-5-氟-2-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1330750-40-7 . It has a molecular weight of 325.14 and its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” involves multiple steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The InChI Code for “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is 1S/C13H10BrFN2O2/c14-10-6-13 (17 (18)19)12 (7-11 (10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” has a molecular weight of 325.14 . Its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .科学研究应用

Microwave-assisted Synthesis and Enzyme Inhibition

研究人员已经开发了微波辅助合成技术,用于类似于N-苄基-4-溴-5-氟-2-硝基苯胺的化合物,并研究它们作为酶抑制剂的潜力。例如,合成了N-苄亚甲基-4-氟苯胺和N-苄亚甲基-4-硝基苯胺,并对其在碳酸酐酶同工酶上的抑制效果进行了测试,在体内展示出强大的抑制活性(Çelik & Babagil, 2019)。

Radiopharmaceutical Development

另一个研究领域涉及合成新型化合物用于放射性药物应用。对N-([18F]氟烷基)-N-亚硝基-4-甲基苯磺酰胺及其溴类似物进行的研究旨在探索它们在标记放射性药物方面的潜力,展示了稳定性和反应性方面的各种趋势(Schirrmacher et al., 2003)。

Organic Nonlinear Optical Material

合成N-苄基-2-甲基-4-硝基苯胺(BNA)及其作为有机非线性光学材料的应用展示了相关化合物的材料科学潜力。使用苄氯和2-甲基-4-硝基苯胺的混合物合成了BNA,并对其非线性光学性质进行了彻底表征(Kalaivanan & Srinivasan, 2017)。

Antimicrobial Agent Synthesis

在药物化学领域,合成携带类似功能基团的化合物已经导致了强效抗菌剂的开发。例如,合成了具有不同取代基的化合物,包括氟、溴和硝基基团,并展示出比参考药物更优越的抗菌活性(Liaras et al., 2011)。

作用机制

Target of Action

Nitroaniline compounds are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The synthesis of similar compounds involves a nitration, a conversion from the nitro group to an amine, and a bromination . These reactions could potentially influence its interaction with its targets.

Biochemical Pathways

Nitroaniline compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The presence of nitro, bromo, and fluoro groups could potentially lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline. For instance, dust formation should be avoided, and it is recommended to avoid breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should also be avoided .

属性

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)